(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol
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Overview
Description
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism, followed by isomerization to yield the desired (2Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is effective for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenethyl bromide
- Trifluoromethyl phenyl sulfone
Uniqueness
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol is unique due to its specific structural configuration and the presence of both a trifluoromethyl group and a propen-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Biological Activity
(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol, commonly known as a derivative of chalcone, has garnered attention for its diverse biological activities. This compound features a trifluoromethyl group, which enhances its interaction with biological targets, leading to various pharmacological effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Core Structure : Chalcone backbone (1,3-diphenyl-2-propen-1-one)
- Functional Groups : Trifluoromethyl group at the para position of the phenyl ring
This structural configuration is crucial for its biological activity, particularly due to the electron-withdrawing nature of the trifluoromethyl group.
Antimicrobial Activity
Research indicates that compounds with chalcone structures exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus.
Chalcone Derivative | S. aureus Strain | MIC (μg/mL) | Activity |
---|---|---|---|
Example Compound 1 | 1199B | 64 | Antibacterial; Synergism with Norfloxacin |
Example Compound 2 | 1199B | 128 | Antibacterial; Inactive as NorA inhibitor |
The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability, contributing to increased antibacterial efficacy .
Anti-inflammatory Activity
Chalcones have been recognized for their anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits key inflammatory mediators such as COX-2 and lipoxygenases (LOX). The compound's ability to modulate these enzymes suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Target | Inhibition IC50 (μM) |
---|---|
COX-2 | 10.4 |
LOX-15 | 9.9 |
The electron-withdrawing effect of the trifluoromethyl group plays a role in enhancing interactions with these enzyme targets, resulting in significant inhibition .
Cytotoxicity Studies
Cytotoxicity assessments on cancer cell lines have shown promising results for this compound. Specifically, studies on MCF-7 breast cancer cells indicated moderate cytotoxic effects.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15.0 |
Hek293 | 20.5 |
These findings suggest that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The enhanced biological activity attributed to this compound can be explained through its molecular interactions:
- Hydrogen Bonding : The trifluoromethyl group facilitates hydrogen bonding with target proteins.
- Increased Lipophilicity : This characteristic enhances membrane permeability, allowing better access to intracellular targets.
- Stability : The compound's stability is significantly improved due to the structural modifications provided by the trifluoromethyl group .
Case Studies
Several case studies have explored the therapeutic potential of chalcone derivatives, including those similar to this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that chalcone derivatives could effectively reduce inflammation in animal models by inhibiting COX enzymes.
- Anticancer Research : Research involving MCF-7 cells showed that specific derivatives induced apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest.
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
(Z)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1- |
InChI Key |
INQSGMFXAGSIPB-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\CO)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)C(F)(F)F |
Origin of Product |
United States |
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